(4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays, indicating possible therapeutic applications.
Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, 4-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE stands out due to its unique combination of functional groups and its specific biological activities. Similar compounds include other brominated indole derivatives and pyrazolidine-3,5-dione derivatives, each with their own distinct properties and applications .
Properties
Molecular Formula |
C17H10BrN3O3 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
5-bromo-3-(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one |
InChI |
InChI=1S/C17H10BrN3O3/c18-9-6-7-12-11(8-9)13(15(22)19-12)14-16(23)20-21(17(14)24)10-4-2-1-3-5-10/h1-8,24H,(H,20,23) |
InChI Key |
DENQIZWFPXDNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.